molecular formula C25H29NO4 B12951214 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid

Cat. No.: B12951214
M. Wt: 407.5 g/mol
InChI Key: WWWZAHVVNUHEMR-PVWAMWICSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as HBTU or DCC.

    Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorenyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

    Bioconjugation: Facilitates the attachment of peptides to other biomolecules.

Medicine

    Drug Development: Plays a role in the synthesis of peptide-based drugs.

    Diagnostics: Used in the development of diagnostic assays involving peptides.

Industry

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

    Biotechnology: Employed in the production of bioconjugates for various applications.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are the amino groups of amino acids and peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylcyclohexyl group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methylpropyl)propanoic acid: Similar structure but with a different alkyl group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid lies in its specific structure, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C25H29NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,26,29)(H,27,28)/t16?,17?,23-/m1/s1

InChI Key

WWWZAHVVNUHEMR-PVWAMWICSA-N

Isomeric SMILES

CC1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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